1-[(3,4-Dichlorophenyl)methyl]-3,4,6-trimethylquinolin-2(1H)-one
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Overview
Description
1-[(3,4-Dichlorophenyl)methyl]-3,4,6-trimethylquinolin-2(1H)-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinoline core substituted with dichlorophenyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-3,4,6-trimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with an amine in the presence of a catalyst to form the quinoline core. The dichlorophenyl and trimethyl groups are introduced through subsequent substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dichlorophenyl)methyl]-3,4,6-trimethylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific biological pathways.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-3,4,6-trimethylquinolin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-Dichlorophenyl)methyl]-3,4-dimethylquinolin-2(1H)-one
- 1-[(3,4-Dichlorophenyl)methyl]-3,4,6-trimethylisoquinolin-2(1H)-one
Uniqueness
1-[(3,4-Dichlorophenyl)methyl]-3,4,6-trimethylquinolin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Properties
CAS No. |
61304-91-4 |
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Molecular Formula |
C19H17Cl2NO |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,4,6-trimethylquinolin-2-one |
InChI |
InChI=1S/C19H17Cl2NO/c1-11-4-7-18-15(8-11)12(2)13(3)19(23)22(18)10-14-5-6-16(20)17(21)9-14/h4-9H,10H2,1-3H3 |
InChI Key |
QJFSMYKPFZRERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2C)C)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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